(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Description

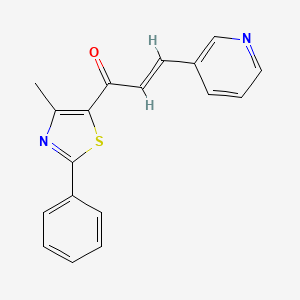

The compound (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a chalcone derivative featuring a central α,β-unsaturated ketone core flanked by two aromatic systems: a 4-methyl-2-phenyl-substituted thiazole (ring A) and a pyridin-3-yl group (ring B). Its structure combines electron-rich (thiazole) and electron-deficient (pyridine) heterocycles, which may enhance intermolecular interactions in biological targets.

Properties

IUPAC Name |

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-13-17(16(21)10-9-14-6-5-11-19-12-14)22-18(20-13)15-7-3-2-4-8-15/h2-12H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTAFKDHGRSNSR-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of 4-methyl-2-phenylthiazole-5-carbaldehyde with 3-acetylpyridine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is often refluxed in ethanol or another suitable solvent to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the thiazole or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The thiazole and pyridine rings are common motifs in many bioactive molecules, making this compound a potential lead for drug discovery.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism of action of (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing their function and leading to various biological effects. The exact pathways involved would depend on the specific context of its use and the targets it interacts with.

Comparison with Similar Compounds

Thiazole-Containing Chalcones

Thiazole rings are common in bioactive chalcones due to their ability to participate in hydrogen bonding and π-π stacking. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compound 17 (4-nitrophenyl) and 19 (4-chlorophenyl) on ring B exhibit moderate inhibitory activity (IC50 ~47–49 μM).

- Pyridine vs. Phenyl : The target compound’s pyridin-3-yl group (ring B) introduces a nitrogen heteroatom absent in Compounds 17/17. Pyridine’s lone pair may improve binding to enzymatic targets via hydrogen bonding or dipole interactions, though direct activity data for the target compound is unavailable .

- Thiazole Substitutions: The target compound’s 2-phenyl group on thiazole (ring A) contrasts with 2-(ethylamino) in Compounds 17/18.

Pyridinyl vs. Other Aryl Groups

Substitutions on ring B significantly influence activity:

Key Observations :

- Electronegativity and Activity : Cardamonin’s hydroxyl groups (ortho/para) yield the highest activity (IC50 = 4.35 μM), aligning with ’s SAR: EWGs at para positions (e.g., –OH, –F) improve potency vs. electron-donating groups (e.g., –OCH3) .

- Halogen Effects: Chlorophenyl-substituted compounds () show moderate activity, likely due to balanced hydrophobicity and van der Waals interactions.

Substituent Effects on the Thiazole Ring (Ring A)

The thiazole’s substitution pattern influences electronic and steric properties:

Key Observations :

- Methyl at Position 4 : Ubiquitous in analogs, the 4-methyl group likely stabilizes the thiazole ring conformation without steric hindrance .

- Position 2 Substitutions : The target’s 2-phenyl group vs. 2-(4-chlorophenyl) () or 2-pyridinyl () alters electronic density. Chlorine’s inductive effect may enhance binding to hydrophobic pockets, while pyridinyl offers H-bonding .

Biological Activity

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds that exhibit a variety of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

The compound's molecular formula is with a molecular weight of approximately 306.39 g/mol. Its structure includes a thiazole ring and a pyridine moiety, which are key to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.39 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 591.7 ± 60.0 °C |

| Flash Point | 311.6 ± 32.9 °C |

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer activity. A study highlighted that compounds similar to this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the inhibition of CDK9-mediated RNA polymerase II transcription and the reduction of Mcl-1 antiapoptotic protein levels, leading to increased apoptosis in cancer cells .

Case Study:

In a specific study, the compound was tested against the HCT116 colon carcinoma cell line, showing an IC50 value of approximately 6.2 μM, indicating potent anticancer properties .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria, showing promising results.

Key Findings:

- Inhibition against Staphylococcus aureus: The compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) lower than 0.25 μg/mL.

Anti-inflammatory Effects

The thiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

- CDK9 Inhibition: The compound inhibits CDK9, a crucial enzyme in cell cycle regulation.

- Apoptosis Induction: By reducing Mcl-1 levels, it promotes apoptosis in cancer cells.

- Antimicrobial Targeting: It disrupts bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.